1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane

Boiling Point Thermal Stability Polymer Processing

1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane (CAS 18132-72-4) is a specialty organosilicon compound belonging to the class of bifunctional, chloroalkyl-terminated disiloxanes. It is characterized by a central tetramethyldisiloxane (Si-O-Si) backbone, symmetrically end-capped with two reactive 3-chloropropyl groups.

Molecular Formula C10H24Cl2OSi2
Molecular Weight 287.37 g/mol
CAS No. 18132-72-4
Cat. No. B099595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
CAS18132-72-4
Molecular FormulaC10H24Cl2OSi2
Molecular Weight287.37 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCCl)O[Si](C)(C)CCCCl
InChIInChI=1S/C10H24Cl2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-10H2,1-4H3
InChIKeyOILWIZSTLQQEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane (CAS 18132-72-4): A Bifunctional Siloxane Intermediate for Precision Polymer Synthesis


1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane (CAS 18132-72-4) is a specialty organosilicon compound belonging to the class of bifunctional, chloroalkyl-terminated disiloxanes . It is characterized by a central tetramethyldisiloxane (Si-O-Si) backbone, symmetrically end-capped with two reactive 3-chloropropyl groups . This structural arrangement provides a balanced profile of moderate hydrophobicity, thermal stability inherent to the siloxane core, and specific reactivity for nucleophilic substitution conferred by the primary alkyl chlorides. It is primarily used as a key intermediate, chain extender, and crosslinking agent in the synthesis of advanced silicone polymers, functionalized siloxanes, and organosilicon hybrid materials .

Intermediate Type Bifunctional chloropropyl-terminated disiloxane
Reactivity Profile Controlled nucleophilic substitution via primary alkyl chloride
Processing Window Wider thermal range vs. amino/hydroxy analogs

Procurement Rationale for 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane: Why Structural Analogs Are Not Direct Replacements


Substituting 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane with seemingly similar bifunctional siloxanes is not a straightforward process and can lead to significant deviations in material performance and process economics. The precise balance of the siloxane chain length, the reactivity of the terminal halide, and the resulting physical properties is unique to this specific compound [1]. For instance, while analogs with different terminal groups (e.g., -Br, -NH2, -OH, -vinyl) or shorter alkyl spacers may share a similar synthetic role, they introduce critical differences in reaction kinetics, thermal stability during processing, and final polymer architecture [2]. The following quantitative evidence details exactly where this compound diverges from its closest alternatives, providing the verifiable data required for informed scientific selection and procurement.

Thermal processing mismatch

Amino- and hydroxypropyl analogs show substantially lower boiling points, which may reduce the safe processing window and increase evaporative monomer loss in high-temperature syntheses.

Density and volume deviation

The chloropropyl compound has a higher density and molar volume. Substituting with amino or hydroxy analogs alters specific gravity and can shift crosslink density calculations in final polymers.

Halide reactivity control

The bromopropyl analog is qualitatively more reactive, which may lead to premature crosslinking and shorter pot life. The chloropropyl variant offers better storage stability and stepwise synthesis control.

Quantitative Differentiation Guide: 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane vs. Functional Analogs


Thermal Processing Window and Volatility: Chloropropyl vs. Aminopropyl and Hydroxypropyl Analogs

The target compound exhibits a significantly higher boiling point compared to its aminopropyl and hydroxypropyl analogs, which directly impacts its processability at elevated temperatures. This lower volatility under ambient and moderate processing conditions reduces material loss and exposure risks during synthesis .

Boiling Point
Data to verify
260.6 ± 25.0 °C (predicted) vs. 132–139 °C (amino) / 75 °C (hydroxy)
Wider thermal processing range
Predicted value; cross-study verification recommended
Boiling Point Thermal Stability Polymer Processing Volatility

Polymer Architecture Control: Density and Molar Volume vs. Amino and Hydroxy Analogs

The target compound possesses a higher density and molar volume than its amino- and hydroxy-terminated counterparts. This physical difference is a direct consequence of the heavier terminal chlorine atoms and influences the spatial packing and segmental mobility within the final polymer network .

Density
Data to verify
1.0 ± 0.1 g/cm³ (predicted) vs. 0.897 (amino) / 0.953 g/mL (hydroxy)
Impacts crosslink density and specific gravity
Predicted; confirm experimentally for formulation use
Density Molar Volume Polymer Morphology Crosslink Density

Reactivity Profile: Chloropropyl vs. Bromopropyl Analogs in Nucleophilic Substitution

The chloropropyl group provides a more controlled reactivity profile in nucleophilic substitution reactions compared to the more labile bromopropyl analog. In studies on related silsesquioxane systems, the chloropropyl derivative serves as a stable starting material, which is then deliberately converted to the more reactive bromo- and iodo- analogs only when needed for specific synthetic steps [1].

Halide Reactivity
Class-level
Chloropropyl: controlled substitution. Bromopropyl: qualitatively more reactive
Supports shelf-life and stepwise synthesis control
Inferred from silsesquioxane halogen-exchange studies
Reaction Kinetics Halogen Exchange Nucleophilic Substitution Process Control

Established Synthetic Route and Verified Yield: A Benchmark for Process Economists

A well-defined and optimized synthetic pathway for 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane has been reported, achieving a total yield of 81.0% [1]. This established protocol provides a reliable benchmark for process chemists and engineers in evaluating the cost-effectiveness of in-house synthesis versus direct procurement.

Synthesis Yield
Reported
81.0% total yield (two steps: hydrosilylation + condensation)
Benchmark for process economics and scale-up
Reported protocol; verify at target scale
Synthesis Yield Process Economics Hydrosilylation Scale-up Viability

Best Application Scenarios for 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane Based on Differentiated Performance


High-Temperature Synthesis of Silicone Copolymers and Resins

The high boiling point (260.6 °C) of 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane, as highlighted in Section 3, makes it particularly well-suited for high-temperature polymerization processes . It can be used as a chain extender or crosslinker in the synthesis of silicone polyimides, polyesters, or other engineering thermoplastics where reaction conditions exceed the volatility limits of lower-boiling amino or hydroxy analogs. This reduces the risk of monomer loss, ensuring precise stoichiometry and consistent polymer architecture at elevated processing temperatures.

Controlled Functionalization of Polysiloxanes for Amphiphilic and Biocidal Materials

The moderated reactivity of the chloropropyl group, inferred from class-level halogen comparisons, is advantageous for the controlled synthesis of functional polysiloxanes [1]. For instance, in the creation of amphiphilic copolymers or materials with pendant quaternary ammonium salt (QAS) biocidal groups, the target compound serves as a stable, storable precursor [2]. Its reactivity is sufficient for efficient quaternization with tertiary amines yet provides a longer pot-life and less sensitivity to moisture than a bromopropyl analog, allowing for more robust and reproducible manufacturing of advanced silicone-based antimicrobial coatings or personal care ingredients.

Precursor for Precision Synthesis of Higher-Order Siloxane Architectures

The established, high-yielding synthetic route (81% total yield) to the target compound underscores its viability as a cost-effective building block [3]. Its use as a starting material for halogen-exchange reactions to access more reactive iodo- or bromo- derivatives is well-documented in the silsesquioxane literature [1]. Therefore, procuring the chloropropyl version offers a strategic advantage: it provides a stable, lower-cost intermediate that can be transformed on-demand into a highly reactive species for subsequent steps in the construction of complex, well-defined siloxane dendrimers, POSS (polyhedral oligomeric silsesquioxane) macromers, or other advanced nanohybrid materials.

Formulation of Specialty Silicone Rubbers and Sealants Requiring Specific Density

For formulators developing silicone elastomers, the higher density of the chloropropyl-terminated disiloxane (1.0 g/cm³) compared to its amino (0.897 g/mL) or hydroxy (0.953 g/mL) analogs is a key differentiator . When used as a crosslinker, this property can be leveraged to fine-tune the specific gravity and filler loading of the final cured rubber. This is particularly relevant in aerospace, automotive, and electronics applications where precise control over material density, weight, and vibration damping characteristics is a critical performance requirement.

Application
Selection Property
Validation Focus
High-temperature silicone copolymer synthesis
Thermal processing window
Verify boiling point and volatility under reaction conditions
Controlled polysiloxane functionalization
Halide reactivity profile
Assess nucleophilic substitution kinetics and moisture sensitivity
Precision siloxane architecture building
Established synthetic route
Validate yield and scalability for cost modeling
Specialty silicone rubber formulation
Density and molar volume
Confirm specific gravity and crosslink density in cured elastomer

Technical Documentation Hub

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